![molecular formula C16H17ClN2O B2718117 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one CAS No. 134601-87-9](/img/structure/B2718117.png)
9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, also known as CCQ, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCQ belongs to the class of imidazoquinoline compounds and has been found to exhibit a broad spectrum of biological activities.
Scientific Research Applications
Immune Response Modifiers and Antitumor Activity
Imidazoquinolinamines, including compounds similar to 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one, have been recognized as potent immune response modifiers. They act by inducing the local production of cytokines like IFN-α, -β, and various interleukins, which play crucial roles in immunoregulatory, antiviral, antiproliferative, and antitumor activities. Although these compounds do not demonstrate direct antiviral or antiproliferative effects in vitro, their ability to stimulate cytokine secretion in vivo suggests their potential as innovative treatments for a range of cutaneous diseases and possibly beyond (T. Syed, 2001).
Bioactive Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids, encompassing a variety of structures including the imidazoquinolines, have been the focus of extensive research for their significant bioactivities. These compounds have been isolated from natural sources and synthesized as analogs, showing a broad spectrum of biological effects such as antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. This vast range of activities highlights the potential of quinoline derivatives in drug development, suggesting that specific compounds like 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one could also possess diverse biological applications (Xiao-fei Shang et al., 2018).
Anticorrosive Materials
The structural framework of quinolines, including derivatives of imidazoquinolines, has found applications in anticorrosive materials. Their high electron density and ability to form stable chelating complexes with metallic surfaces suggest that specific compounds like 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one could offer valuable properties in the protection against metallic corrosion, which is critical in industrial applications (C. Verma et al., 2020).
Optoelectronic Materials
Quinoline derivatives, by extension potentially including the specific compound , have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great promise for the creation of novel materials used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This suggests a fascinating avenue for research into the optoelectronic applications of 9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one (G. Lipunova et al., 2018).
Safety And Hazards
Future Directions
Research into imidazoquinolines is ongoing, with scientists exploring their potential uses in various applications, including as PI3K/mTOR inhibitors1. Future research will likely continue to explore the synthesis, properties, and potential applications of these and related compounds.
Please note that this is a general overview and may not apply to the specific compound “9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one”. For detailed information on this specific compound, consultation with a chemical expert or further literature research is recommended.
properties
IUPAC Name |
5-chloro-2-cyclohexyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-12-7-6-11-13(20)8-9-19-15(11)14(12)18-16(19)10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJIBCJHNGHBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C=CC4=C3N2CCC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

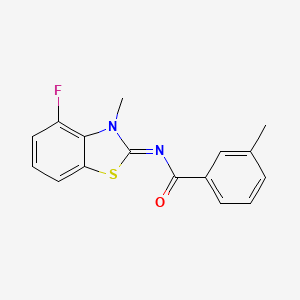
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2718036.png)
![2-({4-aminothieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2718037.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)
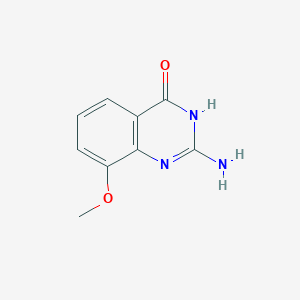
![2-[(2E)-3-[(4-iodophenyl)amino]-1-methoxyprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2718045.png)
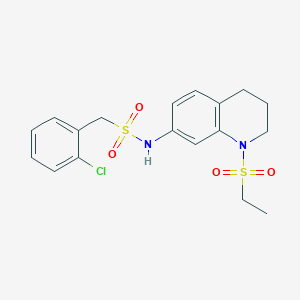
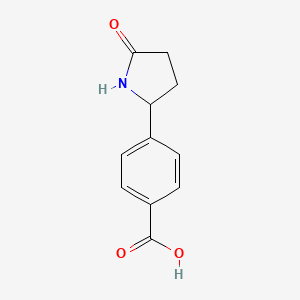
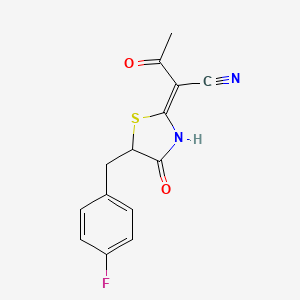
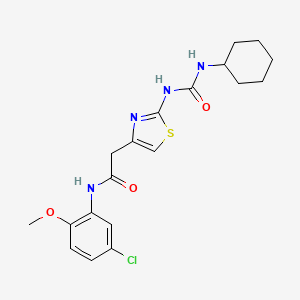
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)
![2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)
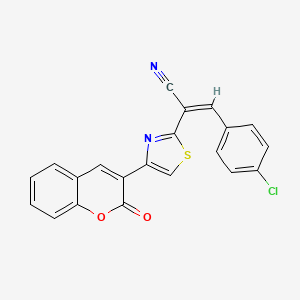
![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)